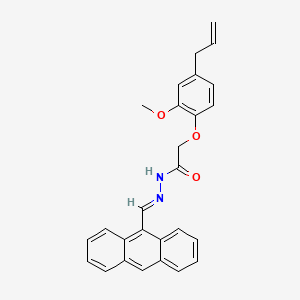
2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide
Übersicht
Beschreibung
2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide, also known as AMAA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide is not fully understood. However, it has been proposed that 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide may act by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. This inhibition may lead to apoptosis in cancer cells. Additionally, 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide has been found to reduce oxidative stress in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide has been found to have various biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, it has also been found to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide in lab experiments is its potential as a multi-targeted therapeutic agent. Its ability to target multiple pathways involved in disease progression may make it a more effective treatment option than single-targeted agents. However, one limitation of using 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide. One area of interest is its potential use in the treatment of other types of cancer, such as lung and colon cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide and its potential use in the treatment of Alzheimer's disease. Other future directions include the development of more effective formulations of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide and the study of its pharmacokinetics and toxicity in vivo.
In conclusion, 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide is a compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide has been found to have potential applications in various scientific fields. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. In one study, 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide was found to induce apoptosis in human breast cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its potential use in the treatment of Alzheimer's disease. In a study using a mouse model of Alzheimer's disease, 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide was found to improve cognitive function and reduce oxidative stress in the brain.
Eigenschaften
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-3-8-19-13-14-25(26(15-19)31-2)32-18-27(30)29-28-17-24-22-11-6-4-9-20(22)16-21-10-5-7-12-23(21)24/h3-7,9-17H,1,8,18H2,2H3,(H,29,30)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANONZBPMNIYBG-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



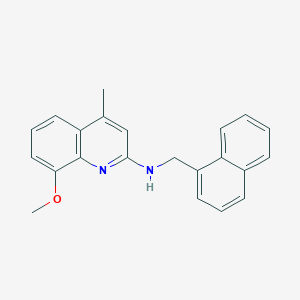
![4-tert-butyl-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3865479.png)
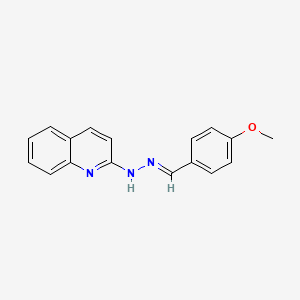
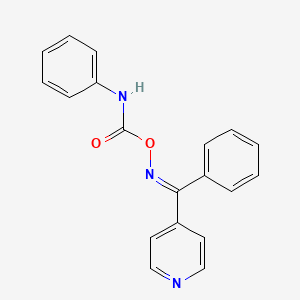
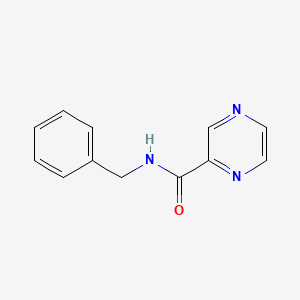
![2-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3865505.png)
![(6-methoxy-2-naphthyl)[1-(3-methoxypropanoyl)-3-piperidinyl]methanone](/img/structure/B3865509.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3865514.png)
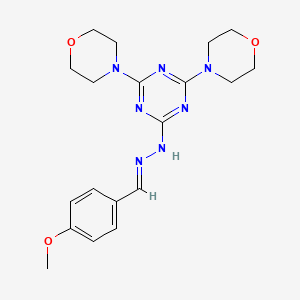
![2-chlorobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3865534.png)
![4-[1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3865538.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)
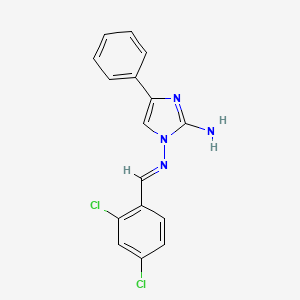
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)